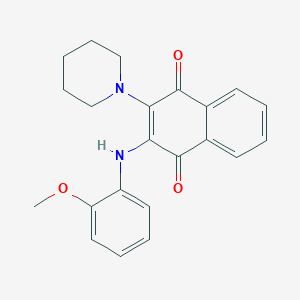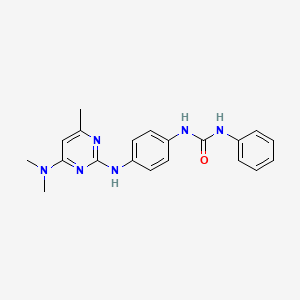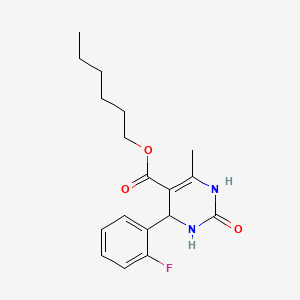![molecular formula C22H22N2O5 B10796583 [(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B10796583.png)
[(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV666687 is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds with confirmed activities against the asexual intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria . This compound has shown low cytotoxicity and promising activity against various stages of the parasite’s life cycle .
Preparation Methods
The synthetic routes and reaction conditions for MMV666687 are not extensively documented in publicly available sources. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
MMV666687, like many organic compounds, can undergo various types of chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
MMV666687 has several scientific research applications, particularly in the field of antimalarial drug discovery. It has been used in phenotypic screens to identify compounds targeting the apicoplast, an organelle in Plasmodium falciparum . Additionally, it has shown activity against gametocytes, the transmission stage of the malaria parasite, making it a valuable tool in efforts to eradicate malaria . Beyond malaria research, compounds like MMV666687 can also be used as chemical probes to study biological pathways and mechanisms in other diseases.
Mechanism of Action
The exact mechanism of action of MMV666687 is still under investigation. it is believed to target the apicoplast, an essential organelle in Plasmodium falciparum . The apicoplast is involved in the synthesis of isoprenoid precursors, which are vital for the parasite’s survival. By disrupting this pathway, MMV666687 can inhibit the growth and replication of the parasite. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
MMV666687 can be compared to other compounds in the Malaria Box, such as MMV008138 . Both compounds have shown significant antimalarial activity, but they may differ in their specific targets and mechanisms of action. MMV666687 is unique in its potential to target the apicoplast, whereas other compounds may act on different pathways or stages of the parasite’s life cycle. Similar compounds include:
- MMV008138
- Fosmidomycin
- Atovaquone
These compounds highlight the diversity of potential targets and mechanisms that can be exploited in the fight against malaria.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[(1-amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-11-16(12-19(27-2)21(18)28-3)22(25)29-24-20(23)13-15-9-6-8-14-7-4-5-10-17(14)15/h4-12H,13H2,1-3H3,(H2,23,24) |
InChI Key |
ADZFTCMTEDATTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-1H-pyrrolo[3,2-h]quinoline-2-carboxamide](/img/structure/B10796503.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)
![N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796509.png)
![2-({2-[(3,4-Dichlorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B10796510.png)

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796523.png)
![10-hydroxy-3-methyl-8-propyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10796526.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796537.png)





![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10796611.png)
